![molecular formula C18H23N B2872615 N-Benzyl-N-butyl-3-methylaniline CAS No. 187101-94-6](/img/structure/B2872615.png)
N-Benzyl-N-butyl-3-methylaniline
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Overview
Description
“N-Benzyl-N-butyl-3-methylaniline” is a chemical compound with the molecular formula C18H23N . It has a molecular weight of 253.39 . The IUPAC name for this compound is N-benzyl-N-butyl-3-methyl-aniline .
Molecular Structure Analysis
The InChI code for “N-Benzyl-N-butyl-3-methylaniline” is 1S/C18H23N/c1-3-4-13-19(15-17-10-6-5-7-11-17)18-12-8-9-16(2)14-18/h5-12,14H,3-4,13,15H2,1-2H3 . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-Benzyl-N-butyl-3-methylaniline” is a white to yellow powder or crystals or liquid . It has a density of 1.0±0.1 g/cm3 and a boiling point of 384.9±21.0 °C at 760 mmHg .Scientific Research Applications
Catalysis in Organic Synthesis
N-Benzyl-N-butyl-3-methylaniline: is utilized in catalytic processes, particularly in the methylation of anilines with methanol. This process is catalyzed by cyclometalated ruthenium complexes and is significant for its mild conditions and practicality, using NaOH as a base . The methylation of anilines is a key transformation in organic synthesis, often employed to modify the lipophilicity of compounds, thereby enhancing their biological accessibility .
Synthesis of Bio-active Compounds
The compound plays a role in the synthesis of bio-active compounds, especially in the pharmaceutical industry. The selective N-alkylation of amines, including N-methylation, is a widely applied chemical transformation for creating compounds with potential therapeutic effects .
Hydrogen Autotransfer Reactions
N-Benzyl-N-butyl-3-methylaniline: is involved in hydrogen autotransfer (also known as hydrogen borrowing) reactions. This methodology uses alcohols to form more reactive aldehydes or ketones, which then undergo further reactions such as aldol condensation or imine formation, ultimately leading to the formation of new C–C or C–N bonds .
Green Chemistry Applications
The compound’s use in methylation reactions represents an advancement in green chemistry. Traditional N-alkylation methods rely on toxic and waste-generating alkylating agents, whereas the use of N-Benzyl-N-butyl-3-methylaniline in hydrogen autotransfer reactions with methanol produces water as the sole stoichiometric by-product, reducing environmental impact .
Material Science Research
In material science, N-Benzyl-N-butyl-3-methylaniline can be a precursor or an intermediate in the synthesis of materials with specific properties. Its role in the formation of polymers or coatings that require certain organic functionalities is of particular interest .
Analytical Chemistry
This compound may also find applications in analytical chemistry, where it could be used as a standard or reagent in the quantification and identification of chemical substances through various analytical techniques .
Chemical Synthesis Optimization
N-Benzyl-N-butyl-3-methylaniline: can be used to optimize chemical synthesis processes. Its involvement in reactions under mild conditions allows for the development of more efficient and less energy-intensive synthetic routes .
Chromatography
Lastly, in the field of chromatography, N-Benzyl-N-butyl-3-methylaniline could be used in the development of novel stationary phases or as a component in mobile phases to improve the separation of complex mixtures .
Safety and Hazards
properties
IUPAC Name |
N-benzyl-N-butyl-3-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-3-4-13-19(15-17-10-6-5-7-11-17)18-12-8-9-16(2)14-18/h5-12,14H,3-4,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPGBARNBSACEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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